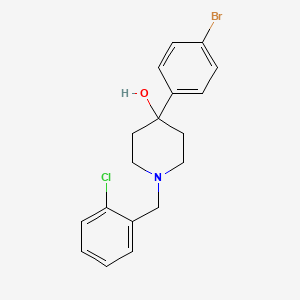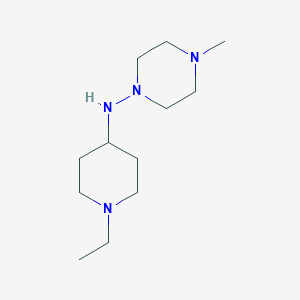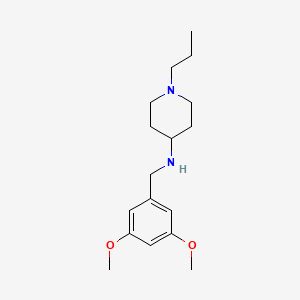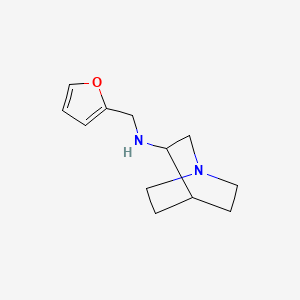![molecular formula C19H19BrN2O5 B3853396 4-(4-bromophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853396.png)
4-(4-bromophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinol
Übersicht
Beschreibung
4-(4-bromophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRL-15572 and has been found to have various biochemical and physiological effects that make it useful for laboratory experiments.
Wirkmechanismus
BRL-15572 exerts its effects by binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. BRL-15572 has been found to have a higher affinity for the dopamine D3 receptor than for other dopamine receptors, which makes it a selective antagonist.
Biochemical and Physiological Effects:
BRL-15572 has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is a key mechanism for its potential applications in the treatment of drug addiction and schizophrenia. BRL-15572 has also been found to decrease the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for laboratory experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. BRL-15572 has also been found to have a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of BRL-15572 is that it has a relatively short half-life, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of BRL-15572. One potential area of research is the development of more potent and selective antagonists of the dopamine D3 receptor. Another area of research is the investigation of the potential therapeutic applications of BRL-15572 for the treatment of drug addiction and schizophrenia. Additionally, the development of new methods for the synthesis of BRL-15572 and related compounds may facilitate further research in this area.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been studied extensively for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders. BRL-15572 has also been found to have potential applications in the treatment of drug addiction and schizophrenia.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5/c20-15-3-1-14(2-4-15)19(23)5-7-21(8-6-19)11-13-9-17-18(27-12-26-17)10-16(13)22(24)25/h1-4,9-10,23H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMUURDVFFJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3853313.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3853318.png)
![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B3853329.png)
![N-[2-(allyloxy)benzyl]-2-chloroaniline](/img/structure/B3853333.png)



![N-[3-(1H-imidazol-1-yl)propyl]-3-methylcyclohexanamine](/img/structure/B3853365.png)
![2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B3853368.png)

![(2,5-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3853389.png)


![4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol](/img/structure/B3853406.png)